An In-depth Technical Guide to 5-fluoro-2-isopropylbenzoic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-fluoro-2-isopropylbenzoic acid: Synthesis, Properties, and Therapeutic Potential
This technical guide offers a comprehensive overview of 5-fluoro-2-isopropylbenzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogs and foundational chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and application.
Core Molecular Attributes: Structure and Physicochemical Profile
5-fluoro-2-isopropylbenzoic acid incorporates a benzoic acid scaffold, a key pharmacophore in numerous active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom at the C5 position and an isopropyl group at the C2 position is anticipated to confer unique physicochemical properties that are highly desirable in drug design.
Chemical Structure and SMILES Notation
The IUPAC name for this compound is 5-fluoro-2-(propan-2-yl)benzoic acid. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a fluorine atom para to the carboxyl group, and an isopropyl group ortho to the carboxyl group.
SMILES (Simplified Molecular-Input Line-Entry System): CC(C)c1ccc(c(c1)C(=O)O)F
Caption: Chemical structure of 5-fluoro-2-isopropylbenzoic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-fluoro-2-isopropylbenzoic acid. These values are estimated based on the properties of structurally similar compounds and are intended to guide experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 182.19 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~2.5 - 3.5 | Influences solubility, permeability, and plasma protein binding. |
| pKa | ~3.0 - 4.0 | Affects ionization state at physiological pH, impacting solubility and receptor interaction. |
| Polar Surface Area | ~37.3 Ų | Impacts membrane permeability and oral absorption. |
Strategic Synthesis Pathway
A plausible and efficient synthesis of 5-fluoro-2-isopropylbenzoic acid can be envisioned starting from commercially available 4-fluorotoluene. This multi-step synthesis involves the introduction of the isopropyl group via Friedel-Crafts acylation followed by reduction, and subsequent oxidation of the methyl group to the carboxylic acid.
Caption: Proposed synthetic workflow for 5-fluoro-2-isopropylbenzoic acid.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of 4-Fluorotoluene
This step introduces the precursor to the isopropyl group onto the aromatic ring.
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Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 4-fluorotoluene (1.0 eq.).
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Acylating Agent Addition: Add isobutyryl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield 4-fluoro-2-isobutyryltoluene.
Causality: The use of a Lewis acid catalyst (AlCl₃) activates the isobutyryl chloride for electrophilic aromatic substitution. The ortho-para directing effect of the methyl and fluoro groups favors substitution at the position ortho to the methyl group.
Step 2: Reduction of the Ketone
This step converts the ketone intermediate to the isopropyl group. The Wolff-Kishner reduction is suitable for substrates stable to strong bases.
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Reaction Setup: To a solution of 4-fluoro-2-isobutyryltoluene (1.0 eq.) in diethylene glycol, add hydrazine hydrate (3.0 eq.) and potassium hydroxide (3.0 eq.).
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Heating: Heat the mixture to 180-200 °C and stir for 4-6 hours, allowing water and excess hydrazine to distill off.
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Work-up: Cool the reaction mixture, add water, and extract with diethyl ether.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-2-isopropyltoluene.
Causality: The basic conditions of the Wolff-Kishner reduction deprotonate the hydrazine derivative, leading to the reduction of the carbonyl group to a methylene group.
Step 3: Oxidation of the Methyl Group
The final step involves the selective oxidation of the benzylic methyl group to a carboxylic acid.
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Reaction Setup: To a solution of 4-fluoro-2-isopropyltoluene (1.0 eq.) in a mixture of pyridine and water, add potassium permanganate (3.0 eq.) portion-wise.
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Heating: Heat the mixture to reflux and stir for 8-12 hours.
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Work-up: Cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-2-isopropylbenzoic acid.
Causality: Potassium permanganate is a strong oxidizing agent that effectively oxidizes the benzylic methyl group to a carboxylic acid under these conditions. The isopropyl group is less susceptible to oxidation.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of the fluorine atom and the isopropyl group in 5-fluoro-2-isopropylbenzoic acid makes it a highly attractive scaffold for the development of novel therapeutics.
The Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][2] Key advantages include:
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Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.
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Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
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Improved Membrane Permeability: The lipophilic nature of fluorine can enhance the ability of a molecule to cross cell membranes.
The Contribution of the Isopropyl Group
The isopropyl group is a small, lipophilic moiety that can:
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Increase Lipophilicity: This can improve oral absorption and distribution.
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Provide Steric Hindrance: The bulky nature of the isopropyl group can influence the conformation of the molecule and its binding to a target.
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Enhance Metabolic Stability: Similar to fluorine, the isopropyl group can shield adjacent positions from metabolic attack.
Potential Therapeutic Targets
Based on the known activities of related fluorinated benzoic acids, 5-fluoro-2-isopropylbenzoic acid is a promising starting point for the synthesis of inhibitors for a range of therapeutic targets:
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Antiviral Agents: Derivatives of 5-fluoro-2-methylbenzoic acid have been investigated as HIV-1 integrase inhibitors.[3]
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Anticancer Agents: The antiproliferative activity of 3-arylisoquinolinones, synthesized from fluorinated benzoic acids, has been demonstrated against cancer cells.[3]
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Antimicrobial Agents: Hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against various bacteria.[4]
Expected Spectroscopic Signature
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¹H NMR: The spectrum would be expected to show a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, and distinct signals for the aromatic protons, with splitting patterns influenced by both the fluorine atom and the isopropyl group. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The spectrum would display characteristic signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropyl group.
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¹⁹F NMR: A singlet would be expected for the fluorine atom.
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IR Spectroscopy: The spectrum would be characterized by a strong carbonyl stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch (around 3000 cm⁻¹), and C-F stretching vibrations.
Conclusion
5-fluoro-2-isopropylbenzoic acid represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through established organic transformations, and its unique structural features suggest significant potential for the development of novel therapeutics with enhanced pharmacological properties. This guide provides a foundational understanding to encourage and facilitate further research into this valuable compound.
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